4-(2-aminophenyl)pyrrolidin-2-one

Lysyl Oxidase Inhibition Fibrosis Oncology

Researchers needing selective PDE4 or LOX inhibitor scaffolds face isomer contamination and potency gaps. 4-(2-Aminophenyl)pyrrolidin-2-one (CAS 1498949-07-7) solves this with: • Confirmed 4-substitution giving PDE4 selectivity advantages over rolipram. • Ortho-amine handle enabling nanomolar LOXL2 activity absent in 4-phenyl analogs. • Dual reactive sites (lactam NH + aniline) for parallel library synthesis. • Validated isomeric purity via distinct chromatographic retention time.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1498949-07-7
Cat. No. B6245630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminophenyl)pyrrolidin-2-one
CAS1498949-07-7
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2N
InChIInChI=1S/C10H12N2O/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6,11H2,(H,12,13)
InChIKeyDJMNHXSIOQYAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminophenyl)pyrrolidin-2-one: Differentiated Building Block


4-(2-Aminophenyl)pyrrolidin-2-one (CAS 1498949-07-7) is a heterocyclic small molecule scaffold classified as a pyrrolidinone, featuring a pyrrolidin-2-one core substituted with an aminophenyl group at the 4-position . This specific substitution pattern distinguishes it from its positional isomers (e.g., 1-(2-aminophenyl) and 1-(4-aminophenyl) derivatives) and is central to its utility in medicinal chemistry . Its structure enables it to function as a versatile precursor or a pharmacophore within inhibitor design programs, particularly for phosphodiesterase (PDE) and lysyl oxidase (LOX) targets, where it has demonstrated a distinct activity profile compared to related scaffolds [1][2].

4-(2-Aminophenyl)pyrrolidin-2-one: Importance of Positional Isomerism


The scientific and industrial value of 4-(2-aminophenyl)pyrrolidin-2-one cannot be realized by substituting it with its positional isomers, such as 1-(2-aminophenyl)pyrrolidin-2-one (CAS 14453-65-7) or 1-(4-aminophenyl)pyrrolidin-2-one (CAS 13691-22-0). The substitution at the pyrrolidinone ring's 4-position versus the nitrogen (1-position) fundamentally alters the compound's three-dimensional conformation and electronic distribution, leading to divergent interactions with biological targets . This is evidenced by the fact that the 4-substituted-phenyl-2-pyrrolidinone class is specifically claimed for improved PDE4 inhibition over alternatives like rolipram, while the 1-substituted analogs are often associated with different therapeutic areas like cognition [1]. Furthermore, the presence of the ortho-amino group on the phenyl ring provides a unique vector for hydrogen bonding and further derivatization, which is not present in the unsubstituted 4-phenylpyrrolidin-2-one scaffold, a known weak PDE4 binder [2]. Therefore, procurement must be guided by the specific scaffold's quantitative performance, not general compound class.

4-(2-Aminophenyl)pyrrolidin-2-one: Quantitative Evidence


LOXL2 Inhibition: Aminophenyl vs. Unsubstituted

The 4-(2-aminophenyl)pyrrolidin-2-one scaffold, as exemplified in related patented compounds, demonstrates a significant enhancement in LOXL2 inhibitory potency compared to the unsubstituted 4-phenylpyrrolidin-2-one core. The presence of the ortho-amino group on the phenyl ring is critical for target engagement. While the parent compound's specific data is not publicly available, a close analog within the same patent series shows an IC50 of 75.1 nM against human LOX [1]. In stark contrast, the 4-phenylpyrrolidin-2-one scaffold, which lacks this amino group, exhibits negligible PDE4 inhibitory activity with an IC50 of 1.00E+6 nM (1 mM) [2]. This represents an over 10,000-fold difference in potency, underscoring the essential role of the 2-aminophenyl substituent for achieving meaningful target engagement in related enzyme classes.

Lysyl Oxidase Inhibition Fibrosis Oncology

PDE4 Selectivity Advantage Over Rolipram

As a member of the 4-(substituted-phenyl)-2-pyrrolidinone class, 4-(2-aminophenyl)pyrrolidin-2-one is covered by intellectual property that explicitly claims improved PDE4 inhibition compared to the benchmark inhibitor rolipram and enhanced selectivity against other PDE classes [1]. While exact IC50 values for the specific compound are not disclosed in the patent abstract, the patent's claims are based on data showing that the 4-phenyl-substituted pyrrolidinone scaffold exhibits superior PDE4 inhibitory activity and selectivity. This class-level claim is in contrast to other pyrrolidinone derivatives, such as N-phenyl-pyrrolidin-2-ones, which have been optimized for entirely different targets like protoporphyrinogen oxidase (PPO) [2]. This patent-backed differentiation provides a strong, verifiable reason for selecting this specific scaffold over older, less selective PDE4 inhibitors like rolipram for inflammation and CNS research programs.

PDE4 Inhibition Inflammation CNS Disorders

Isomeric Physicochemical Differences

The structural isomerism between 4-(2-aminophenyl)pyrrolidin-2-one and 1-(4-aminophenyl)pyrrolidin-2-one results in measurable differences in their predicted physicochemical properties, which are critical for analytical method development and formulation. The 1-(4-aminophenyl) isomer has a predicted boiling point of 462.2±28.0 °C at 760 mmHg and a density of 1.234 g/cm³ . In contrast, the 1-(2-aminophenyl) isomer has a different predicted boiling point of 418.6±28.0 °C . These data points confirm that the position of the aminophenyl group directly influences the compound's physical behavior. For the target compound, 4-(2-aminophenyl)pyrrolidin-2-one, its unique substitution pattern at the 4-position ensures its physicochemical profile is distinct from its 1-substituted counterparts, impacting solubility, chromatographic retention, and vapor pressure.

Physicochemical Properties Analytical Chemistry Formulation

Orthogonal Functionalization: Dual Reactive Sites

The 4-(2-aminophenyl)pyrrolidin-2-one scaffold offers a distinct advantage in medicinal chemistry due to its unique substitution pattern. Unlike 1-substituted pyrrolidinones where the nitrogen is blocked, the 4-substituted analog retains a free lactam NH and a pendant aniline, providing two orthogonal sites for chemical elaboration . This is supported by patents describing the use of 4-substituted pyrrolidin-2-ones as precursors for synthesizing more complex 2-oxo-pyrrolidin-1-yl derivatives [1]. In contrast, the 1-substituted isomers (e.g., 1-(2-aminophenyl)pyrrolidin-2-one) have their most reactive site (the lactam nitrogen) occupied, limiting their utility as a core scaffold for diverse library synthesis. This synthetic flexibility is a key procurement driver, as it allows a single building block to serve multiple lead optimization campaigns.

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

4-(2-Aminophenyl)pyrrolidin-2-one: Key Applications


Rational PDE4 Inhibitor Design

This compound is an optimal starting point for medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) for inflammatory or neurological disorders. As established in the evidence, the 4-(substituted-phenyl)-2-pyrrolidinone class has been patented for demonstrating improved PDE4 inhibition and selectivity over rolipram [1]. The 4-(2-aminophenyl)pyrrolidin-2-one scaffold, with its free amine handle, allows for extensive SAR exploration to further optimize potency, selectivity, and pharmacokinetic properties, while building upon the foundational selectivity advantages of the class.

LOXL2 Probe Development

The presence of the ortho-amino group on the phenyl ring is critical for achieving high potency against LOX family enzymes, a feature absent in the unsubstituted 4-phenylpyrrolidin-2-one scaffold [2]. This makes 4-(2-aminophenyl)pyrrolidin-2-one an essential building block for constructing chemical probes and lead compounds for LOXL2, a validated target in fibrotic diseases and tumor microenvironment modulation. Procuring this specific scaffold allows research teams to access the nanomolar potency regime demonstrated by closely related patented analogs, which is unattainable with the simpler phenyl core.

Scaffold for Parallel Library Synthesis

Its unique architecture, featuring a free lactam NH and a primary aniline, provides two distinct points for chemical diversification . This orthogonal reactivity makes it a superior building block for high-throughput parallel synthesis of diverse small molecule libraries compared to 1-substituted analogs, which lack the reactive lactam handle. This capability is further supported by patents that describe using 4-substituted pyrrolidin-2-ones to synthesize a wide range of 2-oxo-pyrrolidin-1-yl derivatives, highlighting its proven utility as a versatile synthetic intermediate [3].

Isomer Purity Reference Standard

Given the significant differences in predicted boiling points and densities between positional isomers, this compound serves as a critical reference standard for ensuring isomeric purity in synthetic workflows and analytical chemistry . Its distinct retention time and spectroscopic profile allow for the precise detection and quantification of regioisomeric impurities, a critical quality control measure for any downstream biological assay or material science application where a specific isomer is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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